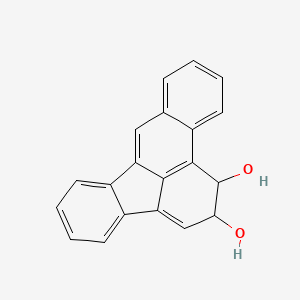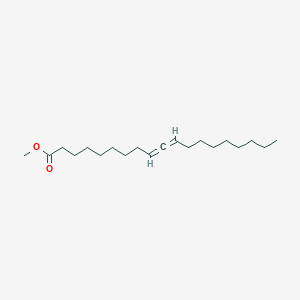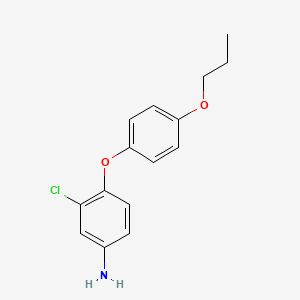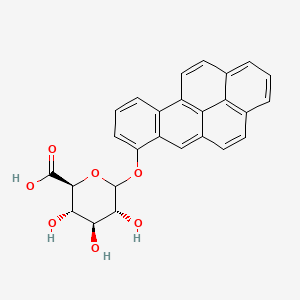![molecular formula C18H32O4 B14410352 dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
dimethyl 2-[(E)-dodec-1-enyl]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[(E)-dodec-1-enyl]butanedioate is an organic compound with a complex structure that includes a dodec-1-enyl group attached to a butanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(E)-dodec-1-enyl]butanedioate typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The dodec-1-enyl group can be introduced through a subsequent reaction involving the appropriate alkene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(E)-dodec-1-enyl]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 2-[(E)-dodec-1-enyl]butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which dimethyl 2-[(E)-dodec-1-enyl]butanedioate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes involved in lipid metabolism, altering their activity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dimethyl butanedioate: A simpler ester with similar reactivity but lacking the dodec-1-enyl group.
Dimethyl fumarate: Another ester with different structural features and applications.
Uniqueness
Dimethyl 2-[(E)-dodec-1-enyl]butanedioate is unique due to the presence of the dodec-1-enyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from simpler esters and allows for specialized uses in various fields.
Properties
Molecular Formula |
C18H32O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
dimethyl 2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C18H32O4/c1-4-5-6-7-8-9-10-11-12-13-14-16(18(20)22-3)15-17(19)21-2/h13-14,16H,4-12,15H2,1-3H3/b14-13+ |
InChI Key |
YUNSHPNVUOJMTL-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/C(CC(=O)OC)C(=O)OC |
Canonical SMILES |
CCCCCCCCCCC=CC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)

![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)



![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)

![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)

